

Precision Characterization of Nickel(II) Oxalate Dihydrate

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Compound of Interest

Compound Name: Nickel(II)oxalate dihydrate

Cat. No.: B12059216

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Stoichiometry, Synthesis, and Thermal Validation Executive Summary: The Stoichiometric Imperative

In the high-stakes fields of advanced battery material synthesis (e.g., Li-ion cathodes) and metallodrug development, the purity and stoichiometry of precursors are non-negotiable.

Nickel(II) oxalate dihydrate (

) serves as a critical, high-purity precursor due to its defined decomposition pathway and lack of contaminating counter-ions (unlike chlorides or sulfates).

However, "dihydrate" is often a nominal label. Commercial batches frequently exhibit hygroscopic water variations or partial dehydration, shifting the effective molecular weight (MW) and skewing stoichiometric calculations. This guide provides a rigorous framework for determining the precise molecular weight of

, validated through synthesis protocols and thermal analysis.

Theoretical Framework: Molecular Weight Calculation

To establish a baseline for analytical validation, we must first derive the theoretical molecular weight using the most recent IUPAC standard atomic weights.

Formula:

Element	IUPAC Atomic Weight (g/mol)	Count	Total Mass Contribution (g/mol)
Nickel (Ni)	58.6934	1	58.6934
Carbon (C)	12.011	2	24.022
Oxygen (O)	15.999	6*	95.994
Hydrogen (H)	1.008	4	4.032
Total MW	182.7414		

*Note: 4 Oxygens in oxalate + 2 Oxygens in water.

Critical Stoichiometric Ratio: The water content represents a significant mass fraction:

Insight: Any deviation from 19.72% weight loss during the first stage of Thermogravimetric Analysis (TGA) indicates the sample is not a pure dihydrate, requiring an adjustment of the molecular weight used in synthesis calculations.

Synthesis Protocol: A Self-Validating System

Reliable characterization begins with controlled synthesis. The following precipitation protocol minimizes occlusion of foreign ions and ensures the formation of the ordered monoclinic phase (Space Group C2/c).

Reagents

- Nickel(II) Chloride Hexahydrate () or Nickel(II) Nitrate Hexahydrate ().

- Oxalic Acid Dihydrate () or Sodium Oxalate ().
- Deionized Water ().

Step-by-Step Methodology

- Precursor Dissolution: Dissolve 0.1 mol of Ni salt in 200 mL DI water. Separately, dissolve 0.11 mol of Oxalic Acid in 200 mL DI water (10% excess oxalate drives precipitation).
- Temperature Control: Heat both solutions to 60°C. Causality: Elevated temperature promotes crystal growth over nucleation, resulting in easily filterable particles rather than colloidal fines.
- Controlled Precipitation: Add the oxalate solution to the nickel solution dropwise under magnetic stirring (400 rpm).
- pH Adjustment: Adjust pH to ~6.0 using dilute . Causality: Acidic conditions increase solubility (yield loss), while highly alkaline conditions risk forming Nickel Hydroxide () impurities.
- Digestion (Aging): Maintain at 60°C for 2 hours. This "Ostwald ripening" allows small, imperfect crystals to dissolve and redeposit onto larger, more ordered crystals.
- Washing: Filter and wash 3x with warm DI water, followed by 1x ethanol wash. Causality: Ethanol reduces surface tension, preventing hard agglomeration during drying.
- Drying: Dry at 60°C in a vacuum oven for 12 hours. Warning: Do not exceed 80°C, or partial dehydration will commence.

Synthesis Workflow Diagram



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Figure 1: Controlled precipitation workflow designed to maximize phase purity and stoichiometric integrity.

Analytical Validation: The Trustworthiness Pillar

In drug development and precision materials, you cannot assume the label is correct. You must validate.

Thermogravimetric Analysis (TGA)

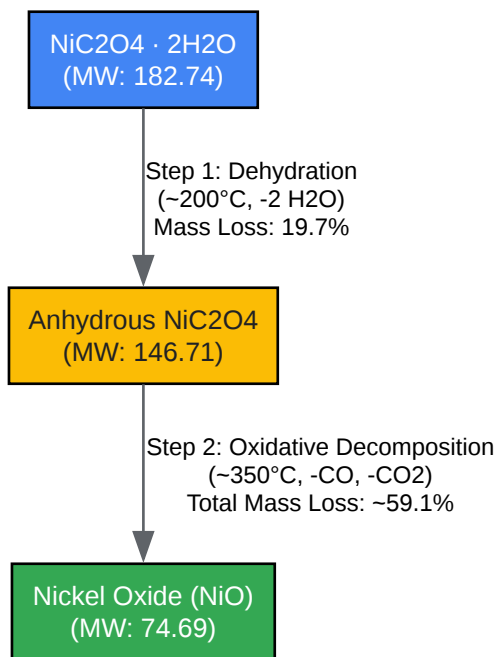
TGA is the definitive method to determine the actual molecular weight of your specific batch.

- Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).
- Conditions: Ramp 10°C/min from 25°C to 600°C in Air or

Decomposition Profile:

- Stage I (150°C – 250°C): Dehydration
 - Target Mass Loss: 19.72%.
 - Interpretation: If loss > 20%, surface moisture is present. If < 19%, the sample is partially dehydrated.
- Stage II (300°C – 400°C): Decomposition
 - Target Mass Loss: ~40% additional loss.^{[1][2]}
 - Residue: Green Nickel Oxide (NiO).

Thermal Decomposition Pathway



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Figure 2: Thermal decomposition pathway. The mass loss in Step 1 is the primary quality attribute for validating the dihydrate stoichiometry.

Applications & Implications

Understanding the precise MW of Nickel Oxalate Dihydrate is not merely academic; it drives downstream efficacy.

- Battery Materials: In the synthesis of

or LNMO cathodes,

is often mixed with Lithium salts. An error in the water content calculation (e.g., assuming 182.74 g/mol when the sample is actually wet, MW ~190 g/mol) leads to Lithium deficiency in the final cathode, severely degrading cycle life.

- Nanoparticle Synthesis: The decomposition temperature of the oxalate is significantly lower than nitrates or sulfates. This allows for the synthesis of ultrafine Ni nanoparticles (for catalysis) at lower energy budgets, preventing sintering.

- Metallodrug Research: While Nickel is toxic, its complexes are studied for antimicrobial properties. The oxalate serves as a clean starting material to generate mixed-ligand complexes without introducing halide impurities that could interfere with biological assays.

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